1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

Catalog No.
S14167327
CAS No.
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

Product Name

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

IUPAC Name

1-(2-methoxy-5-methylphenyl)butane-1,3-dione

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-8-4-5-12(15-3)10(6-8)11(14)7-9(2)13/h4-6H,7H2,1-3H3

InChI Key

HPXPZDBDYRZEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CC(=O)C

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is an organic compound characterized by its structural formula, which features a butane backbone with two carbonyl (ketone) groups at the first and third positions. The presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) on the aromatic ring contributes to its unique chemical properties. This compound has a molecular formula of C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol .

Typical for diketones, including:

  • Condensation Reactions: It can participate in aldol condensation, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: The diketone can be reduced to corresponding diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

Several synthetic pathways have been proposed for the preparation of 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione:

  • Condensation Reaction: A common method involves the condensation of 2-methoxy-5-methylphenol with a suitable butanone derivative in the presence of a base such as sodium ethoxide. This reaction typically yields the desired diketone through nucleophilic attack on the carbonyl carbon.
  • Acylation: Another approach could involve acylating an appropriate phenolic precursor with butanoyl chloride in the presence of a Lewis acid catalyst.
  • Multi-step Synthesis: A more complex synthesis might involve several steps starting from simpler aromatic compounds, utilizing methods such as Friedel-Crafts acylation followed by oxidation and functional group transformations .

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potential use in developing agrochemicals due to its possible antimicrobial properties.
  • Material Science: Utilized in polymer chemistry for creating functionalized polymers or coatings.

Studies on the interactions of 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione with biological macromolecules such as proteins and nucleic acids are essential for understanding its pharmacological potential. Preliminary interaction studies may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity or other biological responses.

Several compounds share structural similarities with 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dioneHydroxyl group instead of methoxyExhibits different solubility and reactivity
4-Acetyl-1-(2-methylphenyl)butane-1,3-dioneAcetyl group at para positionMay show distinct biological activity
1-(4-Methylphenyl)butane-1,3-dioneLacks methoxy groupDifferent electronic properties affecting reactivity
4,4-Dimethylbutane-1,3-dioneAdditional methyl groupsAltered steric hindrance impacting reactivity

The presence of the methoxy group in 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione enhances its solubility and may influence its biological activity compared to similar diketones lacking this substituent .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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